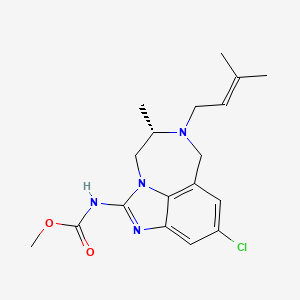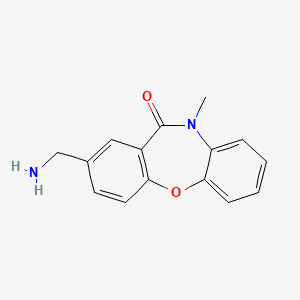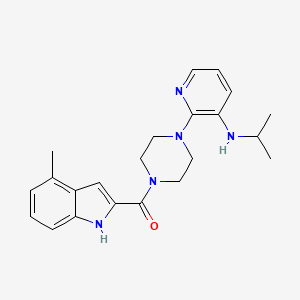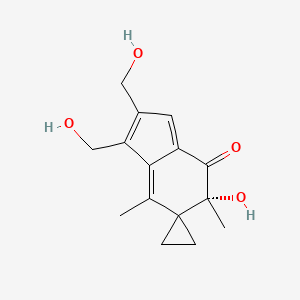
Irofulven metabolite M4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irofulven metabolite M4 is a hydroxylated derivative of irofulven, an antineoplastic agent derived from the natural product illudin S, which is found in the Jack-o’-lantern mushroom. Irofulven has shown significant antitumor activity and is used in the treatment of various solid tumors. The metabolite M4 is formed via the oxidation of irofulven and plays a crucial role in its pharmacokinetics and pharmacodynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of irofulven metabolite M4 involves the hydroxylation of irofulven. This reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the hydroxylated product. Common oxidizing agents used in this process include hydrogen peroxide and various peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Irofulven metabolite M4 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming irofulven.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Additional hydroxylated or ketone derivatives.
Reduction: Irofulven.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Irofulven metabolite M4 has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Studied for its antitumor activity and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of irofulven metabolite M4 involves its ability to bind to DNA and protein targets within tumor cells. This binding interferes with DNA replication and cell division, leading to tumor-specific apoptotic cell death. The compound is rapidly absorbed by tumor cells, where it undergoes bioactivation to form a reactive intermediate that covalently binds to cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Irofulven: The parent compound from which metabolite M4 is derived.
Illudin S: The natural product from which irofulven is synthesized.
CAP-121: A second-generation analog of irofulven with improved pharmacokinetic properties
Uniqueness
Irofulven metabolite M4 is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Unlike its parent compound irofulven, metabolite M4 has distinct chemical properties that affect its reactivity and biological activity. The presence of the hydroxyl group allows for additional chemical modifications and interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
238432-47-8 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
(5'R)-5'-hydroxy-1',2'-bis(hydroxymethyl)-5',7'-dimethylspiro[cyclopropane-1,6'-indene]-4'-one |
InChI |
InChI=1S/C15H18O4/c1-8-12-10(5-9(6-16)11(12)7-17)13(18)14(2,19)15(8)3-4-15/h5,16-17,19H,3-4,6-7H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
DSGSWGIBMJBRIF-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=C2C(=CC(=C2CO)CO)C(=O)[C@](C13CC3)(C)O |
Kanonische SMILES |
CC1=C2C(=CC(=C2CO)CO)C(=O)C(C13CC3)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


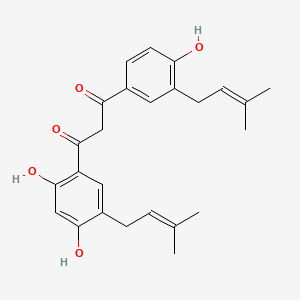
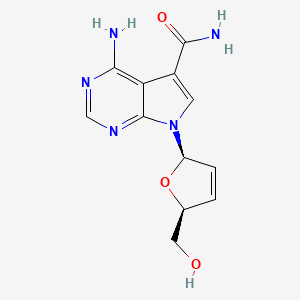


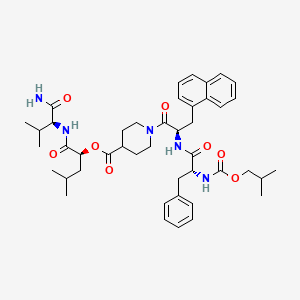
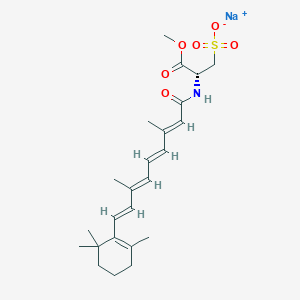
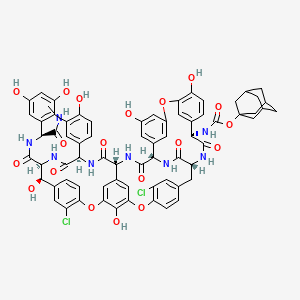
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

